molecular formula C26H48O6 B13843171 3-(Heptanoyloxy)propane-1,2-diyl Dioctanoate

3-(Heptanoyloxy)propane-1,2-diyl Dioctanoate

Cat. No.: B13843171
M. Wt: 456.7 g/mol
InChI Key: LTAJWUKWTQFWMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Heptanoyloxy)propane-1,2-diyl Dioctanoate is an organic compound with the molecular formula C26H48O6 and a molecular weight of 456.7 g/mol. This compound is used as a building block in various chemical syntheses and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Heptanoyloxy)propane-1,2-diyl Dioctanoate typically involves the esterification of glycerol with heptanoic acid and octanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Heptanoyloxy)propane-1,2-diyl Dioctanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Heptanoic acid and octanoic acid.

    Reduction: 3-(Heptanoyloxy)propane-1,2-diol and dioctyl alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

3-(Heptanoyloxy)propane-1,2-diyl Dioctanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its role in lipid metabolism and as a model compound for understanding the behavior of diacylglycerols in biological systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.

    Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 3-(Heptanoyloxy)propane-1,2-diyl Dioctanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can be hydrolyzed by lipases to release free fatty acids and glycerol, which can then participate in various metabolic pathways. The molecular targets include enzymes such as lipases and esterases, which catalyze the hydrolysis of ester bonds.

Comparison with Similar Compounds

Similar Compounds

    2-(Heptanoyloxy)propane-1,3-diyl dioctanoate: Similar structure but with different ester linkages.

    2-(Decanoyloxy)propane-1,3-diyl dioctanoate: Contains decanoic acid instead of heptanoic acid.

    (2R)-3-(phosphonooxy)propane-1,2-diyl diheptanoate: Contains a phosphate group instead of an ester linkage.

Uniqueness

3-(Heptanoyloxy)propane-1,2-diyl Dioctanoate is unique due to its specific ester linkages and the combination of heptanoic and octanoic acid chains. This unique structure imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C26H48O6

Molecular Weight

456.7 g/mol

IUPAC Name

(3-heptanoyloxy-2-octanoyloxypropyl) octanoate

InChI

InChI=1S/C26H48O6/c1-4-7-10-13-16-19-25(28)31-22-23(21-30-24(27)18-15-12-9-6-3)32-26(29)20-17-14-11-8-5-2/h23H,4-22H2,1-3H3

InChI Key

LTAJWUKWTQFWMO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCC(COC(=O)CCCCCC)OC(=O)CCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.